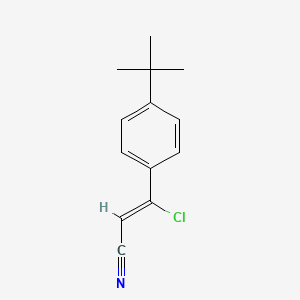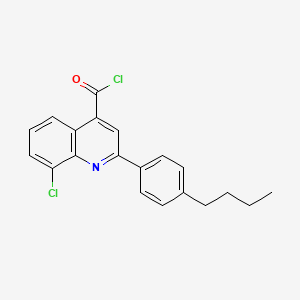
2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butylphenyl)-8-chloroquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C20H17Cl2NO and its molecular weight is 358.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chlorination Processes
- Reactions of chloroquinoline carbaldehydes with various chlorinating agents, including thionyl chloride and sulphuryl chloride, have been studied. This research contributes to understanding the preparation of chloroquinoline carbonyl chlorides (Cziáky, 1991).
Catalysis and Coupling Reactions
- The palladium-charcoal-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines has been researched. This study is significant for the development of arylpyridines and arylquinolines (Tagata & Nishida, 2003).
Chiral Ligands and Metal Complexes
- New chiral ligands based on 8-chloroquinoline and their complexes with rhodium(III), palladium(II), and platinum(II) have been synthesized. These findings have implications for the field of asymmetric catalysis and ligand design (Franciò et al., 1999).
Wittig-type Cyclizations
- Research on Wittig-type cyclizations to produce flavones and 4-quinolones offers insight into new methods of synthesizing these compounds, which are significant in various chemical applications (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Organometallic Chemistry
- The synthesis and use of various organometallic complexes, including those with quinoline derivatives, are vital for understanding catalysis and ligand design in organometallic chemistry (Wolf & Lerebours, 2003).
特性
IUPAC Name |
2-(4-butylphenyl)-8-chloroquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-2-3-5-13-8-10-14(11-9-13)18-12-16(20(22)24)15-6-4-7-17(21)19(15)23-18/h4,6-12H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKHYOQECUTSQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


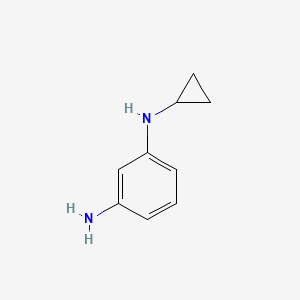

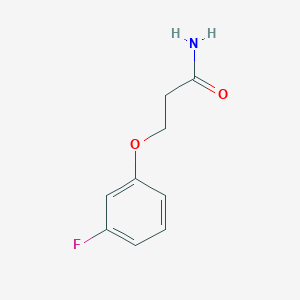

![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)
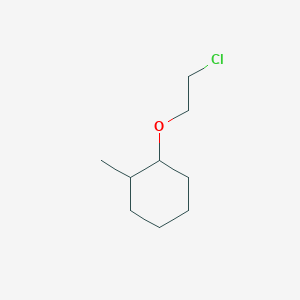
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)
